

Application Notes and Protocols for TBECH as an Additive Flame Retardant

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Compound of Interest

Compound Name: *1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane*

Cat. No.: B127599

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Introduction to 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH)

1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane, commonly known as TBECH or by its former abbreviation DBE-DBCH, is a cycloaliphatic brominated flame retardant (BFR). As an additive flame retardant, it is physically blended into a polymer matrix rather than chemically bonded, offering formulation flexibility. TBECH is utilized in a range of materials to meet flammability standards, finding application in plastics, fabric adhesives, and notably in foam insulation products like expandable polystyrene (EPS) and polyurethane (PU).^[1]

A critical aspect of TBECH for any researcher or formulator is its stereochemistry. The molecule contains four chiral carbons, resulting in four possible diastereomers: α -, β -, γ -, and δ -TBECH, each with its own pair of enantiomers.^[1] Commercial technical mixtures of TBECH consist almost exclusively of the α - and β -diastereomers in approximately a 1:1 ratio.^[1] However, TBECH is thermally sensitive. During polymer processing at temperatures exceeding 123-125 °C, the α - and β -isomers can thermally interconvert to the γ - and δ -isomers.^{[1][2]} This thermal isomerization is a crucial consideration, as it can influence the final properties of the flame-retarded material and has toxicological implications, with the γ - and δ -isomers showing different biological activities.^{[3][4]}

Physicochemical Properties of TBECH

Understanding the fundamental properties of TBECH is essential for its effective and safe application.

Property	Value	Source
Chemical Formula	C ₆ H ₈ Br ₄	[5]
Molecular Weight	399.74 g/mol	[5]
Bromine Content	~80% by weight	Calculated
Physical Form	White to off-white solid	General Knowledge
Isomeric Composition	Technical grade: ~1:1 mixture of α - and β -diastereomers	[1]
Thermal Isomerization	α - and β -isomers convert to γ - and δ -isomers at T > 123-125 °C	[1]

Mechanism of Flame Retardancy

TBECH, like most halogenated flame retardants, primarily functions through a gas-phase radical trapping mechanism, which interrupts the self-sustaining cycle of combustion.

Gas-Phase Action: The combustion of a polymer is a radical-driven process. When the polymer is heated, it undergoes pyrolysis, releasing flammable volatile gases. In the presence of an ignition source and oxygen, these gases combust, generating high-energy free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals. These radicals propagate the fire by attacking the polymer chain, generating more fuel.

The effectiveness of TBECH lies in its ability to disrupt this cycle. At combustion temperatures, the relatively weak carbon-bromine (C-Br) bonds in the TBECH molecule cleave, releasing bromine radicals (Br•) into the gas phase (the flame). These bromine radicals are highly effective scavengers of the flame-propagating H• and OH• radicals.[4]

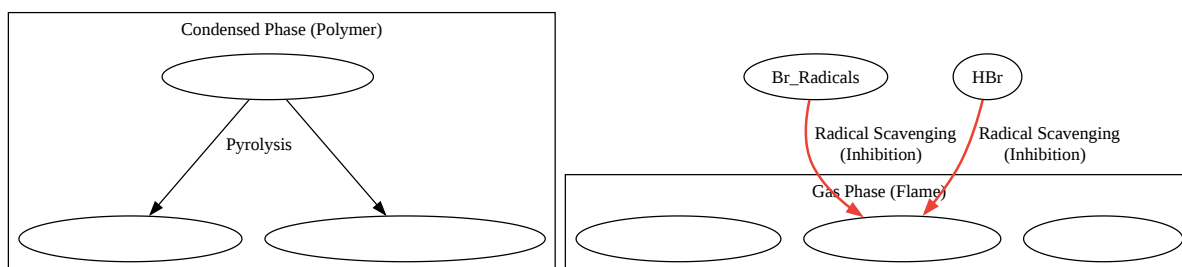
The key reactions are:

- Initiation: Polymer + Heat → Flammable Volatiles

- Propagation: $\text{H}\cdot + \text{O}_2 \rightarrow \text{OH}\cdot + \text{O}\cdot$ and $\text{OH}\cdot + \text{CO} \rightarrow \text{CO}_2 + \text{H}\cdot$
- Inhibition by TBECH:
 - $\text{R}\cdot\text{-Br (TBECH)} \rightarrow \text{R}\cdot + \text{Br}\cdot$
 - $\text{Br}\cdot + \text{H}\cdot \rightarrow \text{HBr}$
 - $\text{Br}\cdot + \text{OH}\cdot \rightarrow \text{HBr} + \text{O}\cdot$

The hydrogen bromide (HBr) formed is also a potent flame inhibitor. It is less reactive than $\text{Br}\cdot$ but can participate in further radical scavenging cycles, effectively removing the key energy carriers from the flame. This process cools the flame front and dilutes the flammable gas mixture, ultimately extinguishing the fire.[4][6]

Condensed-Phase Action (Minor Contribution): While gas-phase inhibition is the dominant mechanism, some condensed-phase action may occur. The presence of the flame retardant can alter the thermal degradation pathway of the polymer, potentially promoting char formation. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen and reducing the release of flammable volatiles. However, for non-aromatic, cycloaliphatic BFRs like TBECH, this effect is generally less pronounced compared to aromatic BFRs or phosphorus-based systems.



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Caption: Gas-phase radical scavenging mechanism of TBECH.

Applications in Polymer Systems

TBECH is primarily used in polymer systems where processing temperatures are compatible with its thermal stability profile (ideally below 180-200°C to minimize isomerization and degradation, although short excursions to higher temperatures may be tolerable).

- **Expandable Polystyrene (EPS):** TBECH is a common flame retardant for EPS used in building insulation. It is incorporated during the polymerization or impregnation stage.
- **Polyurethane (PU) Foams:** It can be added to the polyol component in the formulation of both rigid and flexible PU foams.^{[1][5]}
- **Extruded Polystyrene (XPS):** Similar to EPS, it is used for thermal insulation boards.
- **Adhesives and Coatings:** TBECH can be formulated into adhesives and coatings for textiles and other materials to impart flame retardancy.^[1]

A key consideration when using additive flame retardants is their potential impact on the polymer's mechanical properties. High loadings can lead to a plasticization effect, potentially reducing properties like tensile strength and modulus while sometimes increasing impact strength. It is imperative that researchers validate the mechanical performance of their final formulation.^{[7][8]}

Experimental Protocols

Protocol for Incorporation of TBECH into Polystyrene via Melt Blending

This protocol describes a general procedure for incorporating TBECH into general-purpose polystyrene (GPPS) using a laboratory-scale twin-screw extruder.

Materials:

- General-Purpose Polystyrene (GPPS) pellets (e.g., melt flow index 5-15 g/10 min)
- TBECH powder (technical grade)

- Nitrogen gas for inert atmosphere

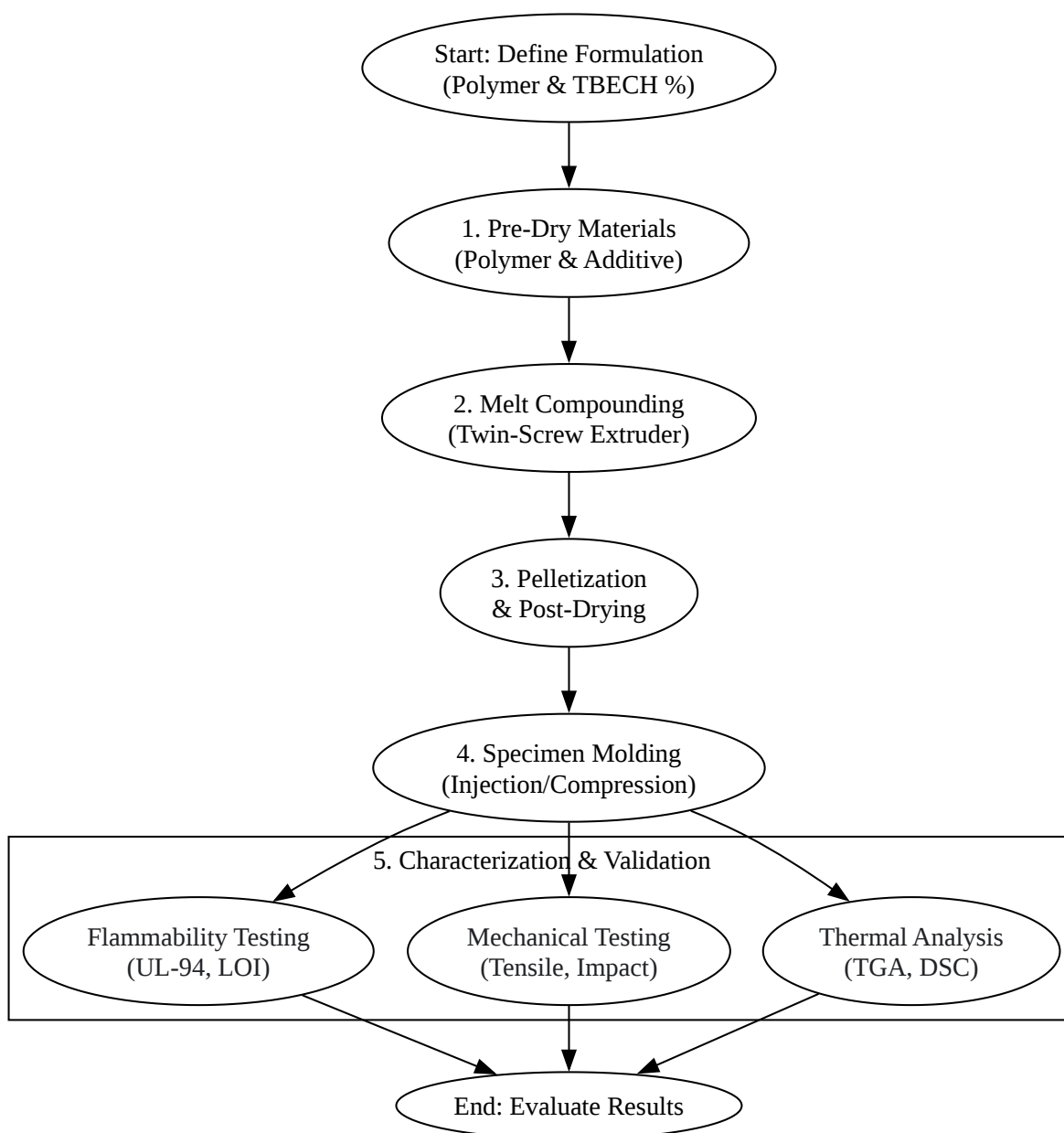
Equipment:

- Laboratory-scale co-rotating twin-screw extruder (e.g., 16-25 mm screw diameter)
- Gravimetric feeders (one for polymer, one for TBECH)
- Strand die, water bath, and pelletizer
- Drying oven
- Injection molding machine or compression molder for test specimen preparation

Procedure:

- Pre-Drying: Dry GPPS pellets at 80°C for 4 hours to remove residual moisture. TBECH does not typically require drying but should be stored in a desiccator.
- Feeder Calibration: Calibrate the gravimetric feeders to deliver the desired ratio of GPPS and TBECH. A typical starting loading range for evaluation is 3-10% TBECH by weight.
- Extruder Setup:
 - Set the temperature profile for the extruder. A representative profile for GPPS is:
 - Zone 1 (Feed): 160°C
 - Zone 2: 170°C
 - Zone 3: 180°C
 - Zone 4: 180°C
 - Die: 175°C
 - Causality Note: The temperature profile is designed to be high enough to ensure complete melting and mixing but low enough to minimize the thermal isomerization and degradation of TBECH.

- Set the screw speed to a moderate level (e.g., 150-250 RPM) to ensure good dispersive and distributive mixing without excessive shear heating.
- Compounding:
 - Start the extruder and establish a stable flow of the GPPS polymer.
 - Simultaneously start the feeders for both GPPS and TBECH at the target ratio. The polymer is typically main-fed, and the TBECH can be main-fed or side-fed.
 - Ensure the extruder is purged with nitrogen at the feed throat to minimize oxidative degradation.
- Pelletization:
 - The molten polymer strand exits the die, is cooled in the water bath, and is then cut into pellets by the pelletizer.
- Post-Drying: Dry the resulting pellets at 80°C for 4 hours before subsequent processing (e.g., injection molding).
- Specimen Preparation: Use an injection molding machine or compression molder to prepare standardized test specimens for flammability (UL-94), mechanical (ASTM D638, D256), and thermal (TGA) analysis.



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Caption: Experimental workflow for TBECH application.

Protocol for Evaluation of Flame Retardancy (UL-94 Vertical Burn Test)

The UL-94 test is a standard method for assessing the flammability of plastic materials. The vertical burn test (V-rating) is the most stringent.

Materials:

- Set of 5 conditioned test specimens (typically 125 mm x 13 mm, with a specified thickness, e.g., 1.6 mm or 3.2 mm).
- Control specimens (polymer without TBECH).
- Surgical cotton.

Equipment:

- UL-94 test chamber.
- Tirrill or Bunsen burner with a 10 mm diameter barrel.
- Methane gas supply (98% purity minimum).
- Timer (accurate to 0.1 s).
- Fume hood.

Procedure:

- Conditioning: Condition all test specimens for 48 hours at $23 \pm 2^{\circ}\text{C}$ and $50 \pm 5\%$ relative humidity.
- Burner Setup: Adjust the burner to produce a 20 mm high blue flame.
- Test Execution:
 - Mount one specimen vertically with its lower end 300 mm above a layer of dry surgical cotton.

- Apply the flame to the center of the bottom edge of the specimen for 10 seconds.
- Remove the flame and record the afterflame time (t1).
- Immediately after the flame extinguishes, re-apply the burner flame for another 10 seconds.
- Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
- Record whether any flaming drips ignited the cotton below.
- Repeat: Test all 5 specimens.
- Data Analysis & Classification: Classify the material based on the UL-94 criteria. For a V-0 rating (the highest), the following must be met for the set of 5 specimens:
 - No specimen has an afterflame time > 10 seconds.
 - The total afterflame time for all 5 specimens ($\Sigma(t1+t2)$) is not > 50 seconds.
 - No specimen burns up to the holding clamp.
 - No specimen drips flaming particles that ignite the cotton.
 - No specimen has an afterglow time > 30 seconds.

Protocol for Characterization by Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the material and observe the effect of TBECH on its decomposition profile.^{[2][9]}

Equipment:

- Thermogravimetric Analyzer (TGA).

Procedure:

- Sample Preparation: Place a small, representative sample (5-10 mg) of the compounded polymer into a TGA pan (e.g., alumina or platinum).
- Instrument Setup:
 - Place the pan in the TGA furnace.
 - Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
- Thermal Program:
 - Equilibrate the sample at 30°C.
 - Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
 - Causality Note: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experiment time.^[3]
- Data Collection: Record the sample weight as a function of temperature.
- Data Analysis:
 - Plot the weight percent vs. temperature.
 - Determine the onset of decomposition temperature (T_d), often defined as the temperature at which 5% weight loss occurs ($T_5\%$).
 - Compare the TGA curves of the neat polymer and the TBECH-containing polymer. A flame retardant should ideally lower the decomposition temperature of the polymer to promote its action before the polymer fully pyrolyzes.
 - Analyze the derivative of the weight loss curve (DTG curve) to identify the temperature of maximum decomposition rate (T_{max}).

Safety, Handling, and Environmental Considerations

Researcher safety and environmental stewardship are paramount.

- **Toxicology:** TBECH has been identified as an endocrine disruptor. In vitro and in vivo studies have shown that it can act as a potent androgen receptor agonist.[3][10][11] The γ - and δ -isomers, which can be formed during thermal processing, may exhibit higher potency than the α - and β -isomers found in the commercial mixture.[4] Chronic exposure may pose health risks.
- **Handling:**
 - Always handle TBECH powder in a well-ventilated area or fume hood to prevent inhalation of dust.
 - Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
 - During melt processing, ensure adequate ventilation and use local exhaust ventilation over the extruder die to capture any volatile organic compounds or thermal decomposition products.
- **Environmental Profile:** TBECH is detected in various environmental compartments, including indoor air, sediment, and biota.[1] It is considered to be persistent and bioaccumulative.[12] Its widespread presence in the Canadian atmosphere, despite no known production or import, suggests it is released from consumer products.[2][12]
- **Disposal:** Dispose of waste TBECH and TBECH-containing materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to drains or the environment.

Conclusion

TBECH is an effective cycloaliphatic brominated flame retardant for polymers like polystyrene and polyurethane. Its primary mechanism of action is gas-phase radical scavenging, which efficiently interrupts the combustion cycle. However, its application requires careful control of processing temperatures to manage its thermal isomerization and potential degradation. Furthermore, significant health and environmental concerns related to its endocrine-disrupting activity and environmental persistence necessitate stringent safety protocols during handling and consideration of its lifecycle impact. Researchers must balance its flame-retardant efficacy with these important EHS considerations.

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